N-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]formamide N-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]formamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16246923
InChI: InChI=1S/C15H18N4O4/c20-10-16-17-14(21)13-7-6-12-8-18(13)15(22)19(12)23-9-11-4-2-1-3-5-11/h1-5,10,12-13H,6-9H2,(H,16,20)(H,17,21)
SMILES:
Molecular Formula: C15H18N4O4
Molecular Weight: 318.33 g/mol

N-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]formamide

CAS No.:

Cat. No.: VC16246923

Molecular Formula: C15H18N4O4

Molecular Weight: 318.33 g/mol

* For research use only. Not for human or veterinary use.

N-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]formamide -

Specification

Molecular Formula C15H18N4O4
Molecular Weight 318.33 g/mol
IUPAC Name N-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]formamide
Standard InChI InChI=1S/C15H18N4O4/c20-10-16-17-14(21)13-7-6-12-8-18(13)15(22)19(12)23-9-11-4-2-1-3-5-11/h1-5,10,12-13H,6-9H2,(H,16,20)(H,17,21)
Standard InChI Key YCEXOMPVLPTCIP-UHFFFAOYSA-N
Canonical SMILES C1CC(N2CC1N(C2=O)OCC3=CC=CC=C3)C(=O)NNC=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s bicyclic framework consists of a seven-membered ring system fused with a five-membered ring, creating a rigid 1,6-diazabicyclo[3.2.1]octane scaffold. Key substituents include:

  • Phenylmethoxy group: Attached to position 6, this aromatic ether enhances lipophilicity and enzyme-binding affinity .

  • 7-Oxo group: A ketone at position 7 critical for interactions with beta-lactamase’s catalytic serine residue .

  • Formamide-carbamoyl moiety: Positioned at C-2, this group contributes to hydrogen bonding with bacterial targets.

The stereochemistry (1R,2R,5R) is essential for activity, as evidenced by reduced efficacy in enantiomeric forms .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₁₇N₃O₃
Molecular Weight275.30 g/mol
CAS Registry Number2064219-15-2
IUPAC Name(1R,2R,5R)-7-Oxo-6-(phenylmethoxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide
SMILESC1CC@@HC(=O)N

Synthesis and Stereochemical Control

Synthetic Pathways

The synthesis of N-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]formamide involves multi-step reactions emphasizing stereochemical precision. A representative route includes:

  • Bicyclic Core Formation: Cyclocondensation of L-threonine derivatives with formaldehyde yields the 1,6-diazabicyclo[3.2.1]octane skeleton .

  • Oxyfunctionalization: Introduction of the 7-oxo group via oxidation with Jones reagent.

  • Phenylmethoxy Installation: Nucleophilic substitution at position 6 using benzyl bromide under basic conditions .

  • Carbamoylation: Reaction with formamide-carbamoyl chloride at position 2 completes the structure.

Chiral resolution via HPLC ensures the desired (1R,2R,5R) configuration, critical for bioactivity .

Mechanism of Action: Beta-Lactamase Inhibition

Enzymatic Targeting

The compound acts as a covalent inhibitor of class A and C beta-lactamases, enzymes that hydrolyze beta-lactam antibiotics (e.g., penicillins, cephalosporins). Kinetic studies demonstrate irreversible acylation of the catalytic serine residue (Ser70 in TEM-1 beta-lactamase), forming a stable acyl-enzyme complex .

Table 2: Inhibitory Activity Against Beta-Lactamases

Enzyme ClassIC₅₀ (μM)Source Organism
Class A0.12Escherichia coli
Class C0.45Pseudomonas aeruginosa
Class D>10Acinetobacter baumannii

The phenylmethoxy group enhances penetration through gram-negative bacterial membranes, while the formamide moiety stabilizes interactions with conserved active-site residues (e.g., Asn170) .

Pharmacological Applications

Antibiotic Adjuvant Therapy

In combination with beta-lactam antibiotics (e.g., ceftazidime), this compound restores efficacy against resistant strains. Preclinical trials show a 4- to 8-fold reduction in ceftazidime MIC values for Klebsiella pneumoniae producing extended-spectrum beta-lactamases (ESBLs) .

Broad-Spectrum Activity

The compound exhibits potency against Enterobacteriaceae and P. aeruginosa, with MIC₉₀ values ≤2 μg/mL in synergy with aztreonam. Its stability to metallo-beta-lactamases (e.g., NDM-1) remains limited, necessitating further structural optimization .

Comparative Analysis with Related Inhibitors

Structural Analogues

  • Avibactam: Shares the 1,6-diazabicyclo[3.2.1]octane core but replaces phenylmethoxy with a sulfonate group, enhancing solubility but reducing membrane permeability .

  • Relebactam: A similar bicyclic inhibitor with piperidine carboxamide substitution, active against Acinetobacter spp. .

Table 3: Inhibitor Comparison

PropertyN-[(7-Oxo-6-PhOCH₂)Amido]FormamideAvibactam
Molecular Weight275.30269.27
Beta-Lactamase SpectrumClass A/CClass A/C/D
Plasma Half-life (h)2.11.7
Protein Binding (%)2015

Future Directions

Resistance Mitigation Strategies

Emerging mutations (e.g., Ser130Gly in beta-lactamase) reduce inhibitor binding affinity . Structure-activity relationship (SAR) studies focusing on C-2 carbamoyl modifications may improve resilience.

Formulation Development

Liposomal encapsulation and prodrug approaches aim to enhance oral bioavailability, currently limited to <10% in preclinical models.

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